molecular formula C7H3ClF3NO2 B3024747 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 823222-00-0

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B3024747
CAS No.: 823222-00-0
M. Wt: 225.55 g/mol
InChI Key: TVUNLKOAOAHOBJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 261635-77-2) is a fluorinated pyridine derivative characterized by a carboxylic acid group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a chlorine atom at position 6. Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 233.56 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUNLKOAOAHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610640
Record name 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823222-00-0
Record name 6-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid
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Record name 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Record name 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid. One common method involves the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block. Additionally, the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, can undergo substitution reactions with bromo- and iodopyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The chloro group can participate in electrophilic aromatic substitution reactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs, focusing on substituent positions, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Notes References
6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid 261635-77-2 C₇H₃ClF₃NO₂ 233.56 -Cl (6), -CF₃ (4), -COOH (2) Agrochemical intermediates, potential herbicide synergist
6-Chloro-4-methylpyridine-2-carboxylic acid 324028-95-7 C₇H₆ClNO₂ 171.58 -Cl (6), -CH₃ (4), -COOH (2) Research chemical; lower lipophilicity than CF₃ analogs
4-Chloro-2-(trifluoromethyl)pyridine-2-carboxylic acid 5470-22-4 C₆H₄ClNO₂ 157.55 -Cl (4), -COOH (2) Intermediate for pharmaceuticals; lacks trifluoromethyl group
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid N/A C₉H₅F₃N₂O₂ 230.15 -CN (3), -CH₃ (6), -CF₃ (4), -COOH (2) High purity (>97%); used in drug discovery
2-Chloro-6-methylpyridine-4-carboxylic acid 25462-85-5 C₇H₆ClNO₂ 171.58 -Cl (2), -CH₃ (6), -COOH (4) Structural isomer with different reactivity profile
2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid N/A C₁₈H₁₁ClFNO₂ 327.74 Aryl substituents at 2 and 6, -COOH (4) Complex structure for specialty chemicals

Key Research Findings

  • Electronic Effects : The trifluoromethyl group at position 4 increases the acidity of the carboxylic acid group compared to methyl-substituted analogs, enhancing reactivity in esterification or salt formation .
  • Herbicidal Activity: Pyridine-2-carboxylic acid derivatives (e.g., 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid) are used in herbicidal compositions, suggesting that the trifluoromethyl variant may exhibit complementary weed-control properties when combined with herbicides like fluroxypyr .
  • Synthetic Utility : The chlorine atom at position 6 facilitates nucleophilic substitution reactions, making the compound a precursor for further functionalization (e.g., Suzuki couplings, as seen in boronic acid derivatives in ) .

Functional Group Impact Analysis

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability in agrochemical applications.
  • Chlorine (-Cl) : Electron-withdrawing effect directs electrophilic substitution reactions to specific positions.
  • Carboxylic Acid (-COOH) : Enables salt formation for improved solubility in formulations.

Biological Activity

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a synthetic compound belonging to the pyridine family, characterized by a chlorine atom and a trifluoromethyl group. This compound has garnered attention due to its significant biological activities, particularly in the fields of agrochemicals and pharmaceuticals. Its unique structural features contribute to its efficacy in various applications, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_4ClF_3N_O_2, with a molecular weight of approximately 227.55 g/mol. The compound features:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Chlorine substituent : Located at the 6-position, influencing reactivity.
  • Trifluoromethyl group : Positioned at the 4-position, enhancing lipophilicity.
  • Carboxylic acid group : Located at the 2-position, critical for biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the chlorine atom may enhance binding affinity to target receptors.

Enzyme Inhibition

The compound has been shown to inhibit enzymes critical for plant growth and pest metabolism, making it a valuable agent in agrochemical formulations. For example, studies indicate that it can disrupt metabolic processes in pests, leading to reduced viability and growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Organism Effect Reference
Enzyme InhibitionVarious plant enzymesGrowth inhibition
Antimicrobial ActivityChlamydia trachomatisSelective growth inhibition
Toxicity AssessmentMammalian cell linesMild toxicity observed
Antimicrobial SpectrumGram-positive bacteriaEffective against S. aureus

Case Studies

  • Agrochemical Applications : Research indicates that compounds similar to this compound are effective in controlling pest populations by inhibiting metabolic pathways crucial for their survival. This compound has been utilized as an intermediate in pesticide formulations, demonstrating significant efficacy against a range of agricultural pests.
  • Pharmaceutical Development : A study explored the synthesis of derivatives based on this compound for potential use against Chlamydia trachomatis. The derivatives exhibited selective antimicrobial activity without affecting host cell viability, highlighting their potential as therapeutic agents for treating infections caused by this pathogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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